Chloro(iodomethyl)dimethylsilane
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Overview
Description
Chloro(iodomethyl)dimethylsilane is an organosilicon compound characterized by the presence of both chlorine and iodine atoms attached to a silicon atom, which is further bonded to two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(iodomethyl)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of chloro(chloromethyl)dimethylsilane with sodium iodide. The reaction typically occurs in an organic solvent such as acetone or acetonitrile, where the sodium iodide facilitates the substitution of the chlorine atom with an iodine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chloro(iodomethyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with aryl iodides to form vinyldimethylsilanols.
Common Reagents and Conditions:
Nucleophiles: Sodium iodide, potassium fluoride, and other halide salts.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Acetone, acetonitrile, and tetrahydrofuran (THF).
Major Products:
Vinyldimethylsilanols: Formed through palladium-catalyzed cross-coupling reactions.
Substituted Silanes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chloro(iodomethyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of chloro(iodomethyl)dimethylsilane involves its reactivity towards nucleophiles and its ability to form stable silicon-carbon bonds. The presence of both chlorine and iodine atoms allows for selective reactivity, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Chloro(chloromethyl)dimethylsilane: Similar structure but with two chlorine atoms instead of one chlorine and one iodine atom.
Chlorodimethylsilane: Contains only one chlorine atom and two methyl groups attached to silicon.
Uniqueness: Chloro(iodomethyl)dimethylsilane is unique due to the presence of both chlorine and iodine atoms, which provides distinct reactivity patterns compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications .
Properties
IUPAC Name |
chloro-(iodomethyl)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClISi/c1-6(2,4)3-5/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWOKUZTARGSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CI)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClISi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498427 |
Source
|
Record name | Chloro(iodomethyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62141-84-8 |
Source
|
Record name | Chloro(iodomethyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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